molecular formula C18H21N3O2 B2592448 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2108575-58-0

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2592448
CAS No.: 2108575-58-0
M. Wt: 311.385
InChI Key: ZIRXJPSYXGXMGV-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS: 2108575-58-0) features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure common in bioactive molecules. Key substituents include:

  • A pyridin-3-yloxy group at the 3-position of the bicyclic core.
  • A 1H-pyrrol-1-yl ethanone moiety linked to the 8-nitrogen atom.

Its molecular formula is C₁₈H₂₁N₃O₂, with a molar mass of 311.38 g/mol .

Properties

IUPAC Name

1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(13-20-8-1-2-9-20)21-14-5-6-15(21)11-17(10-14)23-16-4-3-7-19-12-16/h1-4,7-9,12,14-15,17H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRXJPSYXGXMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and inferred pharmacological profiles of the target compound with analogous 8-azabicyclo[3.2.1]octane derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
Target Compound Pyridin-3-yloxy, 1H-pyrrol-1-yl ethanone 311.38 Potential CNS/GPCR modulation due to pyrrole and pyridine groups.
(1R,3r,5S)-3-(4-Isopropylphenoxy)-8-azabicyclo[3.2.1]octane Trifluoroacetate 4-Isopropylphenoxy, sulfonyl pyrazole ~450 (estimated) Sulfonamide group suggests kinase or protease inhibition.
2-[(1R,3R,5S)-3-({5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo... Oxazole, trifluoromethoxyphenyl, benzothiazole carboxylic acid ~600 (estimated) Farnesoid X receptor (FXR) agonist; used in metabolic disorders.
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy, dihydrochloride salt 277.20 Positional isomer (pyridine-2-yl vs. 3-yl) may alter receptor binding affinity.
Izencitinibum Propanenitrile, naphthyridinamino 378.50 Kinase inhibitor (INN designation); targets inflammatory pathways.
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one Hydroxy, methyl 169.21 Tropinone derivative; potential anticholinergic or metabolic applications.

Key Structural and Functional Insights

Substituent Impact on Bioactivity: Pyridinyloxy Groups: The pyridin-3-yloxy group in the target compound contrasts with the pyridin-2-yloxy in . Heterocyclic Moieties: The 1H-pyrrol-1-yl ethanone substituent enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring blood-brain barrier penetration for CNS targets .

Stereochemical Considerations :

  • The (1R,5S) configuration in the target compound is critical for spatial alignment with chiral binding pockets, as seen in FXR agonists () and kinase inhibitors ().

Therapeutic Potential: FXR Agonists: Compounds with benzothiazole-carboxylic acid motifs () target metabolic disorders, whereas the target compound’s pyrrole group may prioritize CNS applications. Kinase Inhibitors: Sulfonamide and naphthyridinamino derivatives () highlight the scaffold’s versatility in addressing diverse pathways.

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